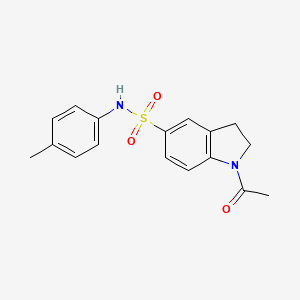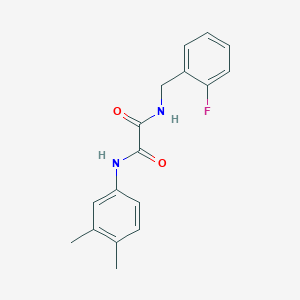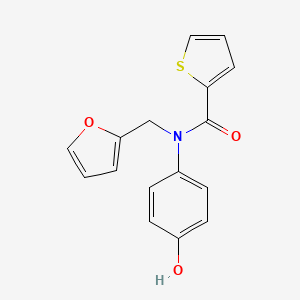
N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide
Descripción general
Descripción
N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide, also known as FTC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FTC belongs to the class of compounds known as thioamides, which have been found to exhibit a range of biological activities. In
Mecanismo De Acción
The mechanism of action of N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide has been found to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide has also been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer. In neurodegenerative disease research, N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide has been found to induce cell cycle arrest at the G2/M phase and apoptosis. N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide has also been found to inhibit the migration and invasion of cancer cells. In inflammation research, N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide has been found to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neurodegenerative disease research, N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide has been found to protect neurons from oxidative stress and reduce the accumulation of amyloid-beta peptides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed by various analytical techniques. N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide has also been found to exhibit low toxicity in vitro and in vivo. However, there are also some limitations to using N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide in lab experiments. N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide also has a short half-life in vivo, which can limit its therapeutic efficacy.
Direcciones Futuras
There are several future directions for research on N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide. One direction is to investigate its potential therapeutic applications in other diseases such as diabetes and cardiovascular disease. Another direction is to develop more efficient synthesis methods for N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide and its analogs. Furthermore, the mechanism of action of N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide needs to be further elucidated in order to optimize its therapeutic efficacy. Finally, the development of drug delivery systems that can improve the solubility and bioavailability of N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide in vivo would be a valuable direction for future research.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide has also been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. In neurodegenerative disease research, N-(2-furylmethyl)-N-(4-hydroxyphenyl)-2-thiophenecarboxamide has been found to protect neurons from oxidative stress and reduce the accumulation of amyloid-beta peptides, which are associated with Alzheimer's disease.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c18-13-7-5-12(6-8-13)17(11-14-3-1-9-20-14)16(19)15-4-2-10-21-15/h1-10,18H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCHJSOGIMLZCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(C2=CC=C(C=C2)O)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1'-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4240271.png)
![N-benzyl-2-[(cyclopropylcarbonyl)(methyl)amino]benzamide](/img/structure/B4240278.png)

![({1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4240288.png)
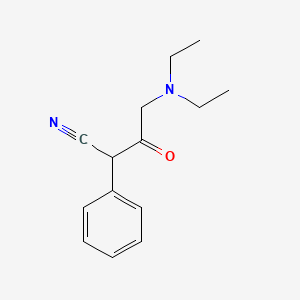
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4240308.png)
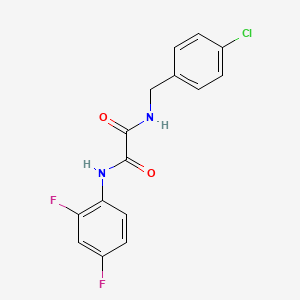
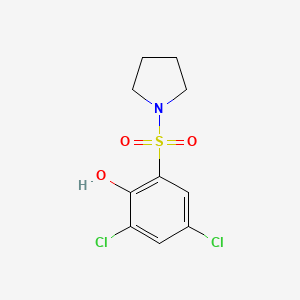
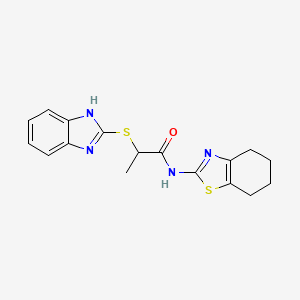
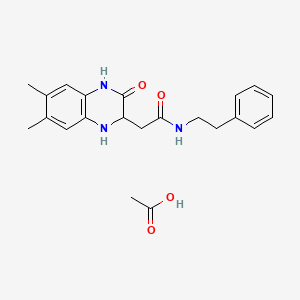
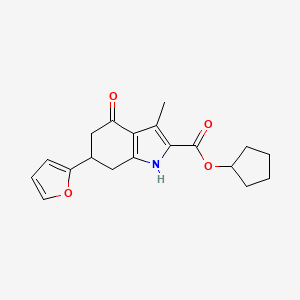
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4240354.png)
